
Application Note: HMPL-689 for Ex Vivo Patient
Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HMPL-689

Cat. No.: B1192938 Get Quote

Introduction

HMPL-689 (Amdizalisib) is a potent and highly selective small molecule inhibitor of the delta

isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is crucial for

the proliferation, survival, and activation of B-cells.[3][4] In many B-cell malignancies, such as

various types of lymphomas, the B-cell receptor (BCR) signaling pathway, in which PI3Kδ is a

key component, is often overactive.[3][5] By selectively targeting PI3Kδ, HMPL-689 aims to

block these aberrant survival signals, leading to the death of malignant B-cells with potentially

fewer side effects compared to broader PI3K inhibitors.[6]

Therapeutic Rationale

The therapeutic strategy behind HMPL-689 is to inhibit the PI3K/AKT/mTOR signaling

cascade, which is a critical intracellular pathway that regulates cell growth, proliferation, and

survival.[6][7] Dysregulation of this pathway is a common feature in cancer.[7] Preclinical

models have demonstrated that HMPL-689 potently inhibits the survival of B-cell lymphoma cell

lines.[2] Clinical trials in patients with relapsed or refractory lymphomas have shown promising

single-agent activity and a manageable safety profile.[1]

Application for Ex Vivo Analysis

Ex vivo analysis of patient-derived tumor cells provides a valuable platform for assessing the

sensitivity of a patient's specific cancer to a therapeutic agent.[8] This approach can help

elucidate mechanisms of response and resistance and may guide personalized treatment
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strategies. These protocols describe methods for treating primary cells from patients with

hematologic malignancies with HMPL-689 and analyzing the subsequent effects on cell

viability, apoptosis, and intracellular signaling.

Signaling Pathway and Experimental Workflow
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PI3K Signaling Pathway and HMPL-689 Inhibition.
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Experimental Workflow for Ex Vivo Analysis.

Experimental Protocols
Protocol 1: Isolation of Primary Lymphoma Cells
This protocol outlines the isolation of mononuclear cells from peripheral blood, which is a

common source for lymphoma cells in certain disease states.

Sample Collection: Collect peripheral blood from patients in heparin-coated tubes.

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque PLUS

(or similar density gradient medium) in a conical tube.
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Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake

off.

Harvesting: Carefully aspirate the upper layer (plasma) and collect the buffy coat layer

containing peripheral blood mononuclear cells (PBMCs).

Washing: Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for

each wash.

Cell Counting: Resuspend the cell pellet in a suitable culture medium (e.g., RPMI-1640 with

10% Fetal Bovine Serum) and perform a cell count using a hemocytometer or automated cell

counter. Assess viability using Trypan Blue exclusion.

Protocol 2: Ex Vivo Drug Treatment and Viability Assay
This protocol uses a luminescent cell viability assay to determine the dose-dependent effect of

HMPL-689.

Cell Plating: Seed the isolated primary cells in a 96-well opaque-walled plate at a density of

2 x 10^4 to 5 x 10^4 cells per well in 50 µL of culture medium.

Drug Preparation: Prepare a 2X stock solution of HMPL-689 in culture medium at various

concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

Treatment: Add 50 µL of the 2X HMPL-689 stock solution or vehicle control to the

appropriate wells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5%

CO2.

Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®,

according to the manufacturer's instructions. This assay measures ATP levels as an indicator

of metabolically active cells.

Data Acquisition: Read the luminescence on a plate reader.

Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response

curve to determine the IC50 (the concentration of drug that inhibits 50% of cell viability).
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Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and

necrotic cells.[9][10][11]

Cell Treatment: In a 6-well plate, treat 1 x 10^6 cells with HMPL-689 at relevant

concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

Washing: Wash the cells once with cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-

conjugated Annexin V and 5 µL of Propidium Iodide.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Dilution: Add 400 µL of 1X Annexin V binding buffer to each sample.

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

Healthy cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: PI3K Pathway Analysis by Western Blot
This protocol assesses the inhibition of downstream signaling from PI3Kδ.[7][12]

Cell Treatment and Lysis: Treat 2-5 x 10^6 cells with HMPL-689 for 2-4 hours. After

treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5

minutes.
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Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and

run the electrophoresis to separate proteins by size.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with

Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phospho-AKT (Ser473), total AKT, phospho-S6 Ribosomal Protein, and a loading control

(e.g., GAPDH or β-actin) overnight at 4°C.[7]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system.

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels

to the total protein levels.

Data Presentation
Table 1: Effect of HMPL-689 on Cell Viability (IC50)

Patient Sample ID Diagnosis HMPL-689 IC50 (nM)

P001 Follicular Lymphoma 15.2

P002
Chronic Lymphocytic

Leukemia
8.9

P003
Diffuse Large B-Cell

Lymphoma
124.5

| P004 | Follicular Lymphoma | 22.7 |

Table 2: Apoptosis Induction by HMPL-689 (48h Treatment)
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Patient Sample ID Treatment
% Early Apoptotic
Cells

% Late
Apoptotic/Necrotic
Cells

P001 Vehicle Control 4.1 ± 0.5 2.3 ± 0.3

P001 HMPL-689 (15 nM) 28.5 ± 2.1 15.4 ± 1.8

P002 Vehicle Control 5.2 ± 0.7 3.1 ± 0.4

| P002 | HMPL-689 (10 nM) | 35.1 ± 3.5 | 20.2 ± 2.5 |

Table 3: PI3K Pathway Inhibition by HMPL-689 (4h Treatment)

Patient Sample ID Treatment
p-AKT/Total AKT
(Fold Change)

p-S6/Total S6 (Fold
Change)

P001 Vehicle Control 1.00 1.00

P001 HMPL-689 (15 nM) 0.15 ± 0.04 0.21 ± 0.06

P002 Vehicle Control 1.00 1.00

| P002 | HMPL-689 (10 nM) | 0.11 ± 0.03 | 0.18 ± 0.05 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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